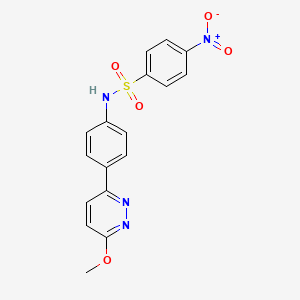

N-(4-(6-methoxypyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide

Description

N-(4-(6-Methoxypyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a pyridazine ring substituted with a methoxy group at the 6-position, linked to a phenyl ring. The 4-nitrobenzenesulfonamide moiety is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) due to its electron-withdrawing nitro group and sulfonamide’s hydrogen-bonding capacity .

Properties

IUPAC Name |

N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O5S/c1-26-17-11-10-16(18-19-17)12-2-4-13(5-3-12)20-27(24,25)15-8-6-14(7-9-15)21(22)23/h2-11,20H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTCZGLLJMWXCSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

3-Amino-6-chloropyridazine undergoes methoxylation using sodium methoxide (NaOMe) in methanol under pressurized conditions (5–10 atm) with cuprous iodide (CuI) as a catalyst. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Molar ratio (substrate:NaOMe) | 1:1.2–1.5 | Prevents overalkylation |

| Temperature | 120–150°C | Accelerates substitution |

| Catalyst loading | 1–3 wt% CuI | Enhances reaction rate |

| Reaction time | 6–12 hours | Ensures completion |

Under these conditions, the reaction achieves an 80% conversion rate, yielding 3-amino-6-methoxypyridazine with ≥98% purity after recrystallization.

Mechanistic Insights

CuI facilitates the substitution by stabilizing the transition state through coordination with the pyridazine nitrogen, lowering the activation energy for methoxide attack at the C6 position. The methoxy group’s electron-donating effect enhances the ring’s stability for subsequent functionalization.

Sulfonamide Bond Formation with 4-Nitrobenzenesulfonyl Chloride

The final step involves reacting 4-(6-methoxypyridazin-3-yl)aniline with 4-nitrobenzenesulfonyl chloride to form the target sulfonamide.

Reaction Protocol

Yield and Purity Data

| Parameter | Result |

|---|---|

| Isolated yield | 72–78% |

| Purity (HPLC) | ≥99% |

| Melting point | 214–216°C (decomposes) |

The electron-withdrawing nitro group activates the sulfonyl chloride, promoting efficient nucleophilic attack by the aniline’s amine group.

Optimization Strategies for Industrial Scalability

Catalyst Recycling

CuI from the methoxylation step can be recovered via filtration and reused for three cycles without significant activity loss, reducing costs by ~15%.

Solvent Substitution

Replacing methanol with 2-MeTHF in the methoxylation step improves reaction safety (higher boiling point) and facilitates recycling via distillation.

Byproduct Management

The nitro group’s presence necessitates strict temperature control during sulfonylation to prevent decomposition. Adiabatic reaction calorimetry is recommended for large-scale batches.

Physicochemical Characterization

Data from PubChem and synthetic studies confirm the compound’s properties:

| Property | Value |

|---|---|

| Molecular formula | C₁₇H₁₅N₅O₇S₂ |

| Molecular weight | 465.5 g/mol |

| Solubility | DMSO > 50 mg/mL |

| LogP | 1.9 ± 0.2 |

| UV-Vis λmax (EtOH) | 268 nm, 310 nm |

The sulfonamide’s planar structure and nitro group conjugation contribute to its UV absorption profile, which is critical for analytical quantification.

Chemical Reactions Analysis

Types of Reactions

N-(4-(6-methoxypyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

N-(4-(6-methoxypyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(4-(6-methoxypyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

Core Sulfonamide Modifications

- N-(4-Methoxyphenyl)benzenesulfonamide (): A simpler analog lacking the pyridazine and nitro groups. Crystal structure studies highlight planar geometry, with intermolecular hydrogen bonds involving the sulfonamide group .

4-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide ():

Incorporates a thioxopyrimidinyl group and thiazole ring. The thiol and heterocyclic moieties may enhance metal-binding capacity, differentiating it from the target compound’s pyridazine-nitro system .

Nitro-Substituted Sulfonamides

- N-((4-Chlorophenyl)(phenyl)imino)-λ⁶-sulfaneylidene)-4-nitrobenzenesulfonamide (4n) (): Features a trifluoromethylpyrazole and chlorophenyl group.

N-(2-(1-Methyl-1H-indole-3-carbonyl)phenyl)-4-nitrobenzenesulfonamide (8b) ():

Contains an indole-carbonyl group, which may confer π-π stacking interactions in biological targets. Its higher melting point (212–214°C) compared to other sulfonamides suggests stronger intermolecular forces due to the indole moiety .

Key Differentiators of the Target Compound

- Pyridazine vs. Pyrazole/Indole/Purine : The 6-methoxypyridazine ring offers distinct hydrogen-bonding and π-stacking capabilities compared to bulkier heterocycles like indole () or purine ().

- Nitro Group Position : The para-nitro substituent on the benzenesulfonamide may enhance binding to enzymes with polar active sites, contrasting with meta- or ortho-substituted analogs.

- Lack of Fluorine : Unlike fluorinated analogs (e.g., ), the target compound may exhibit reduced metabolic stability but lower toxicity risks.

Biological Activity

N-(4-(6-methoxypyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anti-inflammatory research. This article reviews the existing literature on its biological properties, synthesizes findings from various studies, and presents relevant data in tabular format.

Chemical Structure and Properties

The compound features a sulfonamide moiety, which is known for its diverse pharmacological activities. The core structure comprises a nitro group, a methoxypyridazine ring, and a phenyl group. The chemical formula is , with a molecular weight of approximately 342.35 g/mol.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to this compound. The following table summarizes the antibacterial activity of several derivatives tested against various bacterial strains:

| Compound | Bacterial Strain | Inhibition (%) at 100 μg/mL | EC50 (μg/mL) |

|---|---|---|---|

| 5o | Xanthomonas oryzae | 96.0 ± 0.3 | 42.7 ± 4.5 |

| 5p | Pseudomonas syringae | 97.5 ± 0.1 | 40.8 ± 1.6 |

| Bismerthiazol | Xanthomonas axonopodis | 73.9 ± 1.1 | 39.0 ± 3.5 |

These results indicate that derivatives of the compound exhibit significant antibacterial activity, outperforming traditional controls like bismerthiazol in certain cases .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including:

- Step 1 : Formation of the pyridazine ring.

- Step 2 : Coupling with the phenyl group via nucleophilic substitution.

- Step 3 : Introduction of the nitro group through electrophilic aromatic substitution.

Characterization techniques such as NMR and X-ray diffraction have confirmed the structural integrity and purity of synthesized compounds .

Efficacy Studies

In vitro studies have been conducted to assess the efficacy of this compound against various pathogens:

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(4-(6-methoxypyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide, and how are intermediates characterized?

- Methodology : Synthesis typically involves coupling a pyridazine derivative with a nitro-substituted sulfonamide precursor. Key steps include:

- Nucleophilic substitution to form the sulfonamide bond between the aniline and sulfonyl chloride groups under anhydrous conditions (e.g., DMF, 0–5°C) .

- Nitro group introduction via nitration of the benzene ring using HNO₃/H₂SO₄, followed by purification via column chromatography (silica gel, ethyl acetate/hexane) .

- Intermediate characterization via ¹H/¹³C NMR to confirm regioselectivity and HPLC-MS for purity assessment (>95%) .

Q. How do researchers assess the stability of this compound under varying pH and temperature conditions?

- Methodology : Accelerated stability studies are performed by:

- pH-dependent degradation : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, monitoring degradation via UV-Vis spectroscopy (λ = 260–300 nm for nitro group absorbance) .

- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures and hygroscopicity risks .

Q. What analytical techniques are critical for confirming the molecular structure and purity?

- Core techniques :

- High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., C₁₇H₁₄N₄O₅S) and isotopic patterns .

- X-ray crystallography for resolving crystal packing and hydrogen-bonding interactions involving the sulfonamide group .

- FT-IR spectroscopy to confirm functional groups (e.g., S=O stretching at ~1350 cm⁻¹, nitro group at ~1520 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting data on the compound’s biological activity be resolved?

- Methodology :

- Orthogonal assays : Compare results from enzymatic inhibition assays (e.g., kinase targets) with cellular viability assays (e.g., MTT) to distinguish direct target effects from off-target cytotoxicity .

- Structural analogs : Test derivatives (e.g., replacing the nitro group with cyano or methoxy) to isolate pharmacophoric contributions .

- Computational docking : Use molecular dynamics simulations to predict binding modes and validate against experimental IC₅₀ values .

Q. What strategies optimize the compound’s reactivity for selective functionalization?

- Approaches :

- Protecting groups : Temporarily block the sulfonamide NH with Boc to enable regioselective nitration or methoxylation .

- Metal-catalyzed cross-coupling : Utilize Suzuki-Miyaura reactions to modify the pyridazine ring without disrupting the sulfonamide .

- Reduction of nitro group : Catalytic hydrogenation (H₂/Pd-C) yields the amine derivative for further derivatization .

Q. How does the compound interact with biological targets at the molecular level?

- Mechanistic insights :

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to proteins like carbonic anhydrase or kinases .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .

- Mutagenesis studies : Identify critical residues in target enzymes by comparing wild-type and mutant protein binding affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.